molecular formula C16H11Cl2NO B2431028 2-Phenylquinoline-4-carbonyl chloride hydrochloride CAS No. 7187-80-6

2-Phenylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B2431028
CAS No.: 7187-80-6
M. Wt: 304.17
InChI Key: MHADDXHZPKUFBY-UHFFFAOYSA-N
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Description

2-Phenylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H11Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-phenylquinoline-4-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHADDXHZPKUFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Phenylquinoline-4-Carbonyl Chloride Hydrochloride

Friedländer Quinoline Synthesis

The Friedländer reaction remains a cornerstone for constructing the quinoline scaffold. A solvent-free adaptation using polyphosphoric acid (PPA) as a catalyst enables efficient cyclocondensation of 2-aminobenzophenone (1 ) with diketones like pentan-2,3-dione (2 ) (Scheme 1).

Reaction Conditions

  • Catalyst: Freshly prepared PPA (P₂O₅ in H₃PO₄)
  • Temperature: 90°C
  • Time: 1 hour
  • Yield: 82%

This method avoids volatile solvents, simplifying purification. The product, 1-(4-phenylquinolin-2-yl)propan-1-one (3 ), undergoes subsequent oxidation and chlorination to yield the target compound.

Table 1: Friedländer Synthesis Parameters
Reactant Catalyst Temperature (°C) Time (h) Yield (%)
2-Aminobenzophenone PPA 90 1 82

Acylation of Quinoline Derivatives

Acylation reactions provide a direct route to introduce the carbonyl chloride moiety. Treatment of 2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux generates the acyl chloride intermediate, which is subsequently converted to the hydrochloride salt using HCl gas.

Key Steps

  • Carboxylic Acid Activation:
    $$ \text{2-Phenylquinoline-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2-Phenylquinoline-4-carbonyl chloride} + \text{SO}2 + \text{HCl} $$
  • Salt Formation:
    $$ \text{2-Phenylquinoline-4-carbonyl chloride} + \text{HCl} \rightarrow \text{2-Phenylquinoline-4-carbonyl chloride hydrochloride} $$

Optimization Note: Excess SOCl₂ (2–3 equivalents) and anhydrous conditions prevent hydrolysis, ensuring >90% purity.

Condensation Reactions

Condensation of 2-aminophenyl ketones with benzaldehyde derivatives under acidic conditions offers an alternative pathway. For example, reacting β-phenylethylamine with benzoyl chloride in nonpolar solvents (e.g., toluene) forms intermediate amides, which cyclize in PPA to yield quinoline precursors.

Critical Parameters

  • Solvent: Toluene (molar ratio 5:1 relative to amine)
  • Catalyst: Triethylamine (1–5 equivalents)
  • Cyclization Agent: PPA at 80–100°C

Optimization and Catalytic Systems

Role of Polyphosphoric Acid (PPA)

PPA serves dual roles as a Brønsted acid catalyst and dehydrating agent, enhancing cyclization efficiency. Comparative studies show PPA outperforms conventional acids (e.g., H₂SO₄) by reducing side reactions (e.g., oxidation).

Solvent-Free Methodologies

Solvent-free protocols minimize waste and improve atom economy. For instance, the Friedländer synthesis achieves 82% yield without solvents, contrasting with traditional methods requiring dichloromethane or DMF.

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR: A strong carbonyl (C=O) stretch at 1,680–1,710 cm⁻¹ and C-Cl vibration at 750–800 cm⁻¹ confirm functional groups.
  • NMR:
    • ¹H NMR (CDCl₃): Quinoline protons appear as multiplet signals at δ 7.5–8.9 ppm; phenyl group protons resonate at δ 7.2–7.4 ppm.
    • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm.

X-ray Diffraction (XRD)

Single-crystal XRD reveals planar quinoline and phenyl rings with dihedral angles <10°, indicating strong π-π interactions.

Table 2: Physical Properties
Property Value
Molecular Formula C₁₆H₁₁Cl₂NO
Molecular Weight 304.17 g/mol
Melting Point 120–123°C
Purity ≥95%

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a histone deacetylase (HDAC) inhibitor , which plays a critical role in cancer treatment by influencing gene expression related to cancer progression. Research indicates that derivatives of 2-phenylquinoline-4-carbonyl chloride hydrochloride exhibit promising biological activities, particularly as selective HDAC inhibitors .

Case Studies :

  • A study developed a series of compounds based on this structure that demonstrated potent antiproliferative effects against cancer cell lines, specifically targeting HDAC3 .
  • Another investigation synthesized derivatives that displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its versatility in addressing both cancer and infectious diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . The structural modifications of 2-phenylquinoline derivatives have shown enhanced activity against various bacterial strains. For instance, certain synthesized derivatives exhibited high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Comparative Analysis of Related Compounds

To understand the unique properties of 2-phenylquinoline-4-carbonyl chloride hydrochloride, it is essential to compare it with other structurally similar compounds:

Compound NameStructure TypeNotable Properties
2-Phenylquinoline-4-carboxylic acidCarboxylic acid derivativeExhibits HDAC inhibitory properties
Quinoline-2-carboxylic acidCarboxylic acid derivativeKnown for antimicrobial activity
2-AminoquinolineAmino derivativePotential antitumor activity
4-(Trifluoromethyl)quinolineFluorinated quinolineIncreased lipophilicity and biological activity

The carbonyl chloride functionality in 2-phenylquinoline-4-carbonyl chloride hydrochloride enhances its reactivity compared to other quinoline derivatives, facilitating more diverse synthetic applications.

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-4-carbonyl chloride hydrochloride involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . This makes it a valuable lead compound in the development of anticancer drugs.

Comparison with Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline structure but with a carboxylic acid group instead of a carbonyl chloride.

    2-Phenylquinoline-4-carboxamide: Similar structure with a carboxamide group.

    2-Phenylquinoline-4-methanol: Contains a hydroxyl group instead of a carbonyl chloride.

Uniqueness: 2-Phenylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Phenylquinoline-4-carbonyl chloride hydrochloride (CAS No. 7187-80-6) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

2-Phenylquinoline-4-carbonyl chloride hydrochloride is a derivative of quinoline, a class of compounds known for their significant biological properties. The compound features a carbonyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Phenylquinoline-4-carbonyl chloride hydrochloride can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Histone Deacetylase (HDAC) Inhibition : This compound has been identified as a selective inhibitor of HDACs, which are crucial in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns that may suppress tumor growth .
  • Antibacterial Activity : Research has demonstrated that derivatives of 2-phenylquinoline exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Modifications in the structure can enhance binding affinity to bacterial targets, improving their efficacy .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of 2-phenylquinoline derivatives, revealing that certain modifications significantly enhance their activity against cancer cell lines. For instance, compounds with higher lipophilicity showed increased potency against H460 and MKN-45 cell lines .
  • Antibacterial Evaluation : In another study, various 2-phenylquinoline derivatives were synthesized and tested for antibacterial activity. Compounds demonstrated varying levels of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting strong inhibition against MRSA strains .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeObserved EffectReference
HDAC InhibitionHDAC3Potent anticancer activity
AntibacterialS. aureusSignificant inhibition
AntibacterialE. coliModerate inhibition
AnticancerVarious Cancer Cell LinesHigh selectivity

Synthesis and Structural Modifications

The synthesis of 2-phenylquinoline-4-carbonyl chloride hydrochloride typically involves multi-step reactions starting from readily available precursors such as aniline and substituted benzaldehydes. Structural modifications can lead to enhanced biological activities by altering the electronic properties and steric factors influencing interactions with biological targets .

Q & A

Q. What strategies resolve contradictions in biological activity data for quinoline-based derivatives?

  • Answer: Discrepancies in bioactivity (e.g., receptor binding assays) may arise from impurities or stereochemical variations. Validate purity via LC-MS and compare results with structurally analogous compounds (e.g., 2-phenylquinoline-4-carboxamide derivatives) . Dose-response curves and control experiments (e.g., enzyme inhibition assays) can isolate confounding variables.

Q. How can researchers optimize purification for complex reaction mixtures involving this compound?

  • Answer: Use gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc). For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water achieves >98% purity .

Q. What advanced analytical techniques validate the compound’s interaction with biological targets?

  • Answer: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD). For intracellular targets, confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) visualizes localization. Cross-reference with certified reference materials (e.g., phenylephrine hydrochloride standards) for assay validation .

Notes

  • Safety: Follow protocols for chlorinated compounds (e.g., fume hood use, waste disposal per EPA guidelines) .
  • Data Validation: Cross-check experimental results with PubChem or NIST databases for structural consistency .

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